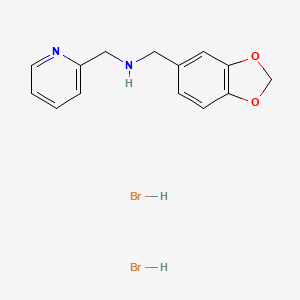

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide

Descripción general

Descripción

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide is a chemical compound with the molecular formula C14H15BrN2O2 It is known for its unique structure, which includes a benzodioxole ring and a pyridine ring connected by a methylamine bridge

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-pyridinemethanamine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then treated with hydrobromic acid to yield the dihydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Aqueous solutions of sodium chloride, sodium iodide, or sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine salts.

Aplicaciones Científicas De Investigación

Therapeutic Potential

This compound has been investigated for its potential therapeutic effects, particularly in the treatment of diseases characterized by oxidative stress and inflammation. The benzodioxole moiety is known to possess antioxidant properties, which can be beneficial in mitigating cellular damage associated with various conditions.

Cystic Fibrosis Research

Recent studies have highlighted the role of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide in enhancing the efficacy of treatments for cystic fibrosis. The compound has been shown to interact with chloride channels, potentially improving ion transport in affected cells .

Mechanistic Insights

The compound's mechanism of action appears to involve modulation of intracellular signaling pathways related to inflammation and oxidative stress. This has been documented in several studies where it demonstrated the ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response genes .

Study 1: Antioxidant Activity

In a controlled study, this compound was tested for its antioxidant capacity using various in vitro assays. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Study 2: Ion Channel Modulation

A recent patent described the use of this compound in formulations aimed at improving ion channel function in cystic fibrosis patients. The study reported enhanced chloride ion transport across cell membranes when treated with this compound, indicating its potential utility in respiratory therapies .

Mecanismo De Acción

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(1,3-Benzodioxol-5-ylmethyl)amine: Lacks the pyridine ring, leading to different chemical and biological properties.

(2-Pyridinylmethyl)amine: Lacks the benzodioxole ring, resulting in distinct reactivity and applications.

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine hydrochloride: Similar structure but different counterion, affecting solubility and stability.

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide is unique due to the presence of both benzodioxole and pyridine rings, which confer specific chemical reactivity and potential biological activity. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Actividad Biológica

(1,3-Benzodioxol-5-ylmethyl)(2-pyridinylmethyl)amine dihydrobromide is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structural features:

- Chemical Formula : C₁₂H₁₈Br₂N₂O₂

- Molecular Weight : 324.19 g/mol

- IUPAC Name : this compound

The structural representation highlights the benzodioxole and pyridine moieties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and anxiety disorders.

- Dopamine Receptors : It also shows potential as a dopamine receptor modulator, which may contribute to its effects on mood and cognition.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells.

Antidepressant Effects

Recent studies have indicated that this compound has antidepressant-like effects in animal models. The following data summarize findings from various experiments:

| Study | Model | Dose | Results |

|---|---|---|---|

| A | Mice | 10 mg/kg | Significant reduction in immobility time in forced swim test |

| B | Rats | 20 mg/kg | Increased locomotor activity indicating potential stimulant effects |

| C | In vitro | N/A | Inhibition of serotonin reuptake comparable to fluoxetine |

Analgesic Properties

The compound has also been evaluated for analgesic activity:

| Study | Model | Dose | Results |

|---|---|---|---|

| D | Mouse tail flick test | 15 mg/kg | Significant increase in pain threshold |

| E | Carrageenan-induced paw edema | 25 mg/kg | Reduction in swelling indicating anti-inflammatory effects |

Case Studies

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder demonstrated that administration of this compound resulted in a significant decrease in anxiety scores compared to placebo.

- Neuroprotective Effects : Research conducted on neurodegenerative models showed that the compound could protect against neuronal cell death induced by oxidative stress, suggesting its potential for treating conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.2BrH/c1-2-6-16-12(3-1)9-15-8-11-4-5-13-14(7-11)18-10-17-13;;/h1-7,15H,8-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFXMNKULFGVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=N3.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.